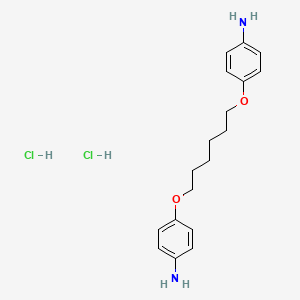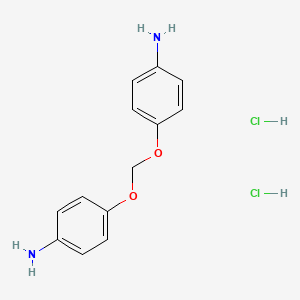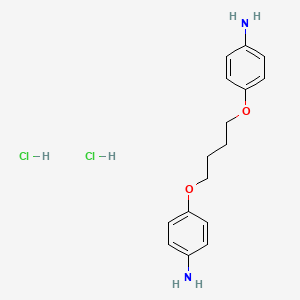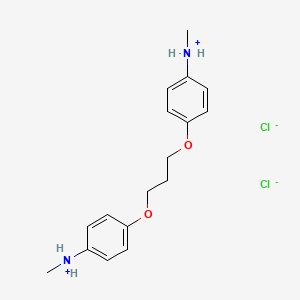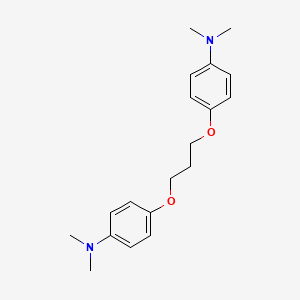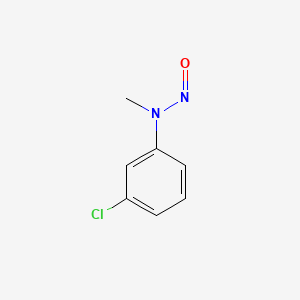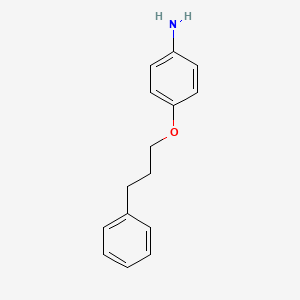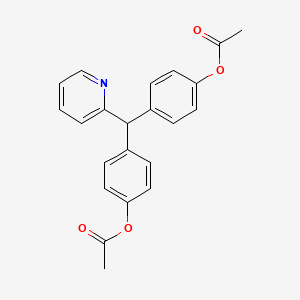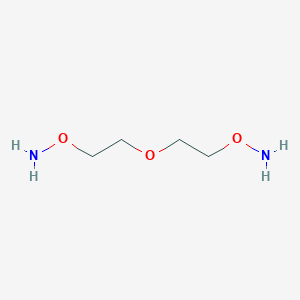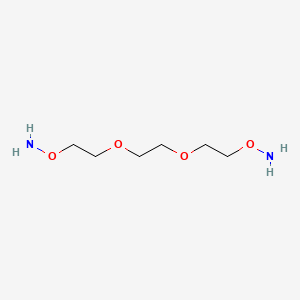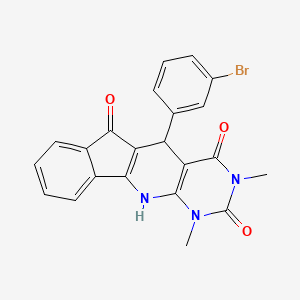
Bpipp
Overview
Description
Mechanism of Action
Target of Action
Bpipp, or 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2,1:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione, primarily targets guanylyl cyclase type C (GC-C) and adenylyl cyclase . These enzymes play a crucial role in the synthesis of cyclic nucleotides, which are key secondary messengers in many biological processes .
Mode of Action
This compound acts as a non-competitive inhibitor of GC-C and adenylyl cyclase . It suppresses the accumulation of cyclic guanosine monophosphate (cGMP) by decreasing the activation of GC-C in cells . This compound also inhibits the stimulation of various types of guanylyl cyclases, including types A and B, and the soluble isoform . Furthermore, it suppresses the stimulation of adenylyl cyclase and significantly decreases the activities of adenylyl cyclase toxin of Bordetella pertussis and edema toxin of Bacillus anthracis .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the suppression of cyclic nucleotide synthesis . By inhibiting GC-C and adenylyl cyclase, this compound reduces the production of cGMP and cyclic adenosine monophosphate (cAMP), respectively . This leads to a decrease in chloride-ion transport stimulated by the activation of these cyclases .
Pharmacokinetics
Its ability to suppress cgmp accumulation in intact cells suggests that it can be absorbed and distributed within the body to exert its effects .
Result of Action
The primary molecular effect of this compound is the suppression of cGMP and cAMP synthesis . On a cellular level, this results in the inhibition of chloride-ion transport stimulated by the activation of guanylyl or adenylyl cyclases . This suppression of ion transport can lead to a decrease in fluid accumulation in the intestines, which is why this compound has potential for diarrhea research .
Biochemical Analysis
Biochemical Properties
Bpipp plays a significant role in biochemical reactions by inhibiting the activity of guanylyl and adenylyl cyclases . These enzymes are crucial for the synthesis of cyclic nucleotides, and this compound’s interaction with them leads to a suppression of cyclic nucleotide synthesis .
Cellular Effects
This compound influences cell function by suppressing cGMP accumulation induced by stable toxin (STa), guanylin, atrial natriuretic peptide, and C-type natriuretic peptide . This suppression can lead to a decrease in chloride efflux, which can impact various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to guanylyl and adenylyl cyclases, inhibiting their activity and subsequently suppressing the synthesis of cyclic nucleotides . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to suppress STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea
Dosage Effects in Animal Models
Preliminary studies have shown that this compound can suppress STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea .
Metabolic Pathways
This compound is involved in the metabolic pathways of cyclic nucleotide synthesis. It interacts with guanylyl and adenylyl cyclases, leading to a suppression of cyclic nucleotide synthesis .
Preparation Methods
BPIPP can be synthesized through a multi-step process involving the Hantzsch dihydropyridine three-component cyclization. The synthetic route typically involves the reaction of 1,3-indandione with aldehydes and primary amines in acetic acid under controlled microwave irradiation conditions. This method significantly reduces reaction times and increases yields compared to conventional heating .
Chemical Reactions Analysis
BPIPP undergoes several types of chemical reactions, including:
Inhibition of cyclic nucleotide synthesis: This compound inhibits the synthesis of cyclic guanosine monophosphate and cyclic adenosine monophosphate by targeting guanylyl cyclase and adenylyl cyclase.
Inhibition of chloride-ion transport: This compound inhibits chloride-ion transport stimulated by the activation of guanylyl or adenylyl cyclases.
Suppression of toxin activities: This compound significantly decreases the activities of adenylyl cyclase toxin of Bordetella pertussis and edema toxin of Bacillus anthracis.
Scientific Research Applications
BPIPP has several scientific research applications, including:
Diarrhea treatment: This compound is studied for its potential to treat diarrhea by inhibiting cyclic nucleotide synthesis and chloride-ion transport
Cancer research: This compound inhibits guanylyl cyclase activation in human colorectal carcinoma cells, making it a potential candidate for cancer research.
Infectious disease research: This compound suppresses the activities of toxins produced by Bordetella pertussis and Bacillus anthracis, indicating its potential use in infectious disease research.
Comparison with Similar Compounds
BPIPP is compared with other pyridopyrimidine derivatives, such as FPIPP (5-(3,5-bistrifluoromethylphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2,1:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione). Both compounds suppress cyclic nucleotide synthesis, but this compound has shown higher efficacy in inhibiting guanylyl cyclase and adenylyl cyclase activities . Other similar compounds include various pyridopyrimidine derivatives that have been screened for their potential to inhibit cyclic nucleotide synthesis .
Properties
IUPAC Name |
2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZKQDDYOLAPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402980 | |
| Record name | ST50103571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325746-94-9 | |
| Record name | ST50103571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) interact with its target and what are the downstream effects?
A: this compound inhibits guanylyl cyclase C (GC-C), the receptor for Escherichia coli heat-stable enterotoxin (STa) in the intestines. [] While the exact mechanism is complex and not fully understood, this compound appears to indirectly inhibit GC-C activation, potentially involving phospholipase C and tyrosine-specific phosphorylation. [] This inhibition reduces intracellular cyclic GMP (cGMP) levels, preventing the downstream effects of STa binding, such as chloride ion efflux and fluid accumulation in the intestines, which are responsible for diarrhea. [] Interestingly, this compound also demonstrates inhibitory activity on other guanylyl cyclase isoforms (A, B, and soluble) and adenylyl cyclase, including toxins that activate these enzymes. []
Q2: What are the potential therapeutic applications of this compound?
A: Given its inhibitory effect on GC-C, this compound has shown promise as a potential therapeutic agent for treating diarrhea, particularly secretory diarrhea caused by enterotoxigenic E. coli. [] In a rabbit intestinal loop model, this compound successfully suppressed STa-induced fluid accumulation. [] Moreover, its inhibitory effect on other cyclic nucleotide synthases suggests potential applications for conditions where these enzymes are implicated, although further research is required to explore these avenues.
Q3: What is the safety profile of this compound?
A: While studies have shown the in vitro and in vivo efficacy of this compound in reducing diarrhea, comprehensive toxicological data and long-term safety profiles are currently unavailable. [] Further research is needed to determine the safety and potential adverse effects of this compound before it can be considered for clinical use in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


